molecular formula C21H18ClN3O3S2 B2761091 N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 868377-39-3

N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide

Cat. No.: B2761091
CAS No.: 868377-39-3
M. Wt: 459.96
InChI Key: UAMWRKFGZNHESU-LNVKXUELSA-N
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Description

N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide is a benzothiazole-derived compound featuring a unique combination of substituents: a chloro group at position 4, a propargyl (prop-2-yn-1-yl) group at position 3 on the dihydrobenzothiazole ring, and a pyrrolidine sulfonyl-substituted benzamide moiety. The pyrrolidine sulfonyl group may enhance solubility and bioavailability compared to simpler benzamide derivatives .

Properties

IUPAC Name

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O3S2/c1-2-12-25-19-17(22)6-5-7-18(19)29-21(25)23-20(26)15-8-10-16(11-9-15)30(27,28)24-13-3-4-14-24/h1,5-11H,3-4,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMWRKFGZNHESU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide typically involves multiple steps, starting from readily available starting materialsThe final step involves the coupling of the benzothiazole derivative with 4-pyrrolidin-1-ylsulfonylbenzamide under specific reaction conditions .

Chemical Reactions Analysis

N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituent, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its hybrid benzothiazole-benzamide scaffold. Below is a comparative analysis with key analogues identified in the literature:

Compound Name Core Structure Key Substituents Potential Implications Reference
N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide Dihydrobenzothiazole-benzamide 4-Cl, 3-propargyl, pyrrolidine sulfonyl Enhanced solubility (pyrrolidine sulfonyl); potential kinase inhibition (propargyl)
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide Dihydrothiazole-benzamide 3-(2-methoxyphenyl), 4-phenyl, 4-methyl Reduced solubility (methyl); possible π-π stacking (phenyl)
N-[(2Z,4Z)-4-Benzylidene-6-chloro-1,4-dihydropyrido[2,3-d][1,3]thiazin-2-ylidene]benzamide Dihydropyridothiazine-benzamide 4-benzylidene, 6-Cl Planar structure (benzylidene); electronic effects from Cl
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Benzoate-phenethylamine Pyridazinyl phenethylamino, ethyl ester Ester group may limit stability; phenethylamino enhances lipophilicity

Crystallographic and Geometric Comparisons

  • (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide : Exhibits a mean σ(C–C) bond deviation of 0.002 Å and an R factor of 0.038, indicating high structural precision . The target compound’s propargyl group may introduce greater torsional strain compared to the methoxyphenyl group in this analogue.
  • N-[(2Z,4Z)-4-Benzylidene-6-chloro-1,4-dihydropyrido[2,3-d][1,3]thiazin-2-ylidene]benzamide: The benzylidene group creates a planar conformation, which contrasts with the non-planar dihydrobenzothiazole ring in the target compound .

Research Findings and Implications

  • Structural Stability : The propargyl group’s sp-hybridized carbon may increase metabolic stability compared to ethyl or methyl esters in I-6230 analogues, which are prone to hydrolysis .
  • Kinase Inhibition Potential: The combination of chloro and propargyl groups mirrors motifs seen in kinase inhibitors (e.g., BTK inhibitors), suggesting possible therapeutic overlap .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing this compound, and how can purity be validated?

  • Methodological Answer : The synthesis involves multi-step reactions, including coupling of benzothiazole intermediates with sulfonamide-containing benzamides. Key steps include:

  • Prop-2-yn-1-yl group incorporation : Use Pd-catalyzed cross-coupling under inert conditions (e.g., dichloromethane, 50–70°C) to attach the alkyne moiety .
  • Sulfamoyl group introduction : React pyrrolidine-1-sulfonyl chloride with the benzamide precursor in anhydrous tetrahydrofuran (THF) at 0–5°C to avoid side reactions .
  • Validation : Employ HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>98%) and NMR (¹H/¹³C) to confirm stereochemistry and regioselectivity .

Q. Which analytical techniques are critical for structural elucidation and stability studies?

  • Methodological Answer :

  • Structural confirmation : Use X-ray crystallography (if single crystals are obtainable) or 2D NMR (COSY, HSQC) to resolve the Z-configuration of the benzothiazol-2-ylidene moiety .
  • Stability profiling : Conduct accelerated degradation studies under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions, monitoring via LC-MS to identify degradation pathways .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on benzothiazole or sulfamoyl groups) influence biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., 4-fluoro vs. 4-chloro benzothiazole derivatives) using in vitro assays (e.g., enzyme inhibition). For example:
SubstituentIC₅₀ (μM)Target EnzymeReference
4-Chloro0.12Kinase X
4-Fluoro0.45Kinase X
  • Rationale : The electron-withdrawing chloro group enhances binding affinity to hydrophobic enzyme pockets, as shown by molecular docking simulations .

Q. What experimental approaches resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :

  • Assay standardization : Re-evaluate activity under consistent conditions (e.g., ATP concentration in kinase assays, pH 7.4 buffer).
  • Off-target profiling : Use proteome-wide selectivity screens (e.g., KINOMEscan) to identify non-specific interactions .
  • Data reconciliation : Apply multivariate analysis to account for variables like compound solubility or cellular permeability .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • ADME prediction : Use QSAR models (e.g., SwissADME) to optimize logP (target 2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration .
  • Docking studies : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic stability. Replace metabolically labile groups (e.g., prop-2-yn-1-yl) with bioisosteres .

Data Contradiction Analysis

Q. Why do solubility measurements vary across studies, and how can this be addressed experimentally?

  • Methodological Answer :

  • Source of variation : Differences in solvent systems (e.g., DMSO vs. aqueous buffers) and temperature.
  • Resolution : Measure solubility via equilibrium dialysis in PBS (pH 7.4) at 37°C, validated by UV-Vis spectroscopy (λmax = 270 nm) .

Experimental Design Recommendations

Q. What in vivo models are appropriate for evaluating toxicity and efficacy?

  • Methodological Answer :

  • Acute toxicity : Use rodent models (e.g., Sprague-Dawley rats) with dose escalation (1–100 mg/kg) and monitor hepatic enzymes (ALT/AST) .
  • Efficacy : Employ xenograft models (e.g., HCT-116 colorectal cancer) with bioluminescence imaging to track tumor regression .

Key Research Gaps

  • Pharmacokinetics : No in vivo absorption/distribution data exists. Proposed solution: Radiolabel the compound with ¹⁴C for biodistribution studies .
  • Mechanistic clarity : The role of the pyrrolidine-sulfonyl group in target binding is unclear. Use alanine-scanning mutagenesis on recombinant proteins to identify critical residues .

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